5'MeOValPO3(Bu)AZT

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

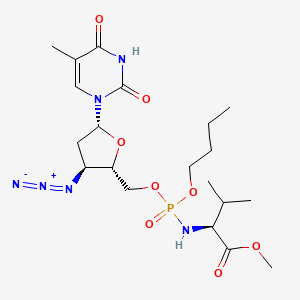

5'MeOValPO3(Bu)AZT (hereafter referred to as Compound 1072, based on its designation in the referenced studies) is a chemically modified derivative of azidothymidine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) historically used in HIV treatment. Structural modifications to AZT, including the addition of a methoxyvalyl phosphate group and a tert-butyl moiety, aim to enhance its pharmacological properties, such as cellular uptake, stability, and targeted efficacy against cancer cells . Preclinical studies highlight its potent antiproliferative and pro-apoptotic effects in breast cancer models (MCF-7 and MDA-MB-231 cell lines), positioning it as a candidate for repurposing in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine typically involves the derivatization of AZT at its 5’-O position. The process begins with the protection of the hydroxyl groups on AZT, followed by the introduction of the methoxyvalerylphosphonate group through a series of esterification and phosphorylation reactions. Common reagents used in these reactions include methoxyvaleryl chloride, phosphorous oxychloride, and butanol. The reaction conditions often involve the use of polar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 5’-Methoxyvalerylphosphonate(butyl)azidothymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyvalerylphosphonate(butyl)azidothymidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; conditionsinert atmosphere, low to moderate temperatures.

Substitution: Sodium azide, potassium azide; conditionspolar aprotic solvents, room temperature to elevated temperatures.

Major Products

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azides and other nucleophilic substitution products.

Scientific Research Applications

Scientific Research Applications

1. Antiviral Therapy

- Mechanism of Action : The compound acts as a reverse-transcriptase inhibitor, converting into its active triphosphate form within the cell. This active form inhibits HIV reverse transcriptase by acting as a chain terminator during viral DNA synthesis, effectively preventing viral replication .

- Clinical Trials : Ongoing research is evaluating its efficacy against HIV strains resistant to existing therapies, with preliminary results suggesting improved activity compared to traditional nucleoside analogs .

2. Drug Development

- Pharmaceutical Formulations : The compound is being explored for developing new formulations that enhance bioavailability and reduce side effects associated with current antiretroviral drugs. Its unique structure allows for potential incorporation into novel drug delivery systems .

- Combination Therapies : Research indicates that 5'-Methoxyvalylphosphoryl(Methyl)Azidothymidine can be used in combination with other antiviral agents to create more effective treatment regimens .

3. Biochemical Research

- Model Compound Studies : It serves as a model compound for studying the properties and mechanisms of nucleoside analogs, contributing to the understanding of drug resistance and enzyme interactions in viral replication processes .

- Targeted Drug Delivery : Investigations are underway into its use as a targeting moiety for drug delivery systems aimed at specific cellular receptors involved in HIV infection and replication .

Comparative Analysis with Other Nucleoside Analogs

| Compound Name | Mechanism of Action | Key Applications | Resistance Profile |

|---|---|---|---|

| 5'-Methoxyvalylphosphoryl(Methyl)Azidothymidine | Reverse transcriptase inhibitor | Antiviral therapy, drug development | Potentially reduced compared to azidothymidine |

| Azidothymidine (AZT) | Reverse transcriptase inhibitor | HIV treatment | High resistance in prolonged therapies |

| 3'-Azido-2',3'-dideoxyguanosine | Reverse transcriptase inhibitor | Antiviral therapy | Moderate resistance observed |

Case Studies

Case Study 1: Efficacy Against Resistant Strains

In a study involving HIV isolates from patients with prolonged zidovudine therapy, 5'-Methoxyvalylphosphoryl(Methyl)Azidothymidine demonstrated significantly lower ID50 values compared to traditional nucleoside analogs. This suggests enhanced effectiveness against resistant strains, making it a promising candidate for further clinical evaluation .

Case Study 2: Pharmacokinetic Enhancements

Research focusing on the pharmacokinetics of this compound indicated improved absorption and distribution profiles in animal models compared to azidothymidine. These findings support its potential for use in combination therapies aimed at achieving better therapeutic outcomes .

Mechanism of Action

5’-Methoxyvalerylphosphonate(butyl)azidothymidine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is phosphorylated intracellularly to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, thereby preventing the synthesis of viral DNA and inhibiting viral replication .

Comparison with Similar Compounds

This section evaluates Compound 1072 against AZT and its derivatives (e.g., Compounds 1073 and 1079) across key metrics: antiproliferative activity , apoptosis induction , gene expression modulation , and safety profiles .

Antiproliferative Activity

Compound 1072 demonstrates superior cytotoxicity compared to AZT and other derivatives. In MCF-7 and MDA-MB-231 cells treated for 72 hours:

- 100 µM 1072 reduced cell viability by 85–90% , surpassing AZT (40–50% reduction) and Compounds 1073/1079 (60–75% reduction) (Figure 2).

- Time- and dose-dependent efficacy was observed, with 1072 achieving 50% inhibition (IC₅₀) at 48 hours versus 72 hours for AZT .

Apoptosis Induction

Compound 1072 significantly enhances apoptosis in breast cancer models:

- Late apoptosis/dead cells : 1072 induced 45–50% late apoptosis in MDA-MB-231 cells at 100 µM, compared to 15–20% for AZT (Figure 5).

- Morphological changes (cell shrinkage, loss of cell-cell contact) were pronounced in 1072-treated cells, consistent with apoptotic pathways (Figure 3).

Caspase Activation and Gene Expression

- Caspase 3/8 upregulation : In MDA-MB-231 cells, 1072 increased caspase 3 expression by 4.5-fold and caspase 8 by 3.8-fold at 100 µM, whereas AZT showed negligible effects (Figure 6).

- This suggests 1072 activates extrinsic and intrinsic apoptotic pathways more robustly than AZT or other derivatives.

Telomerase Inhibition

Structural modifications in 1072 may enhance this effect, though further studies are needed.

Biological Activity

5'MeOValPO3(Bu)AZT is a phosphonate derivative of the antiretroviral drug zidovudine (AZT), which has been studied for its potential antiviral properties, particularly against HIV. This compound represents a significant advancement in the development of nucleoside analogs that may offer improved efficacy and reduced toxicity compared to traditional AZT.

Chemical Structure and Properties

This compound is characterized by the incorporation of a 5'-methoxyvalyl group and a butyl phosphonate moiety, which enhances its stability and bioavailability. The structural modifications aim to improve cellular uptake and reduce the cytotoxic effects commonly associated with AZT.

Antiviral Efficacy

Research indicates that this compound exhibits antiviral activity against HIV, although its potency is generally lower than that of AZT itself. In cell culture studies using human lymphoblastoid cell lines (MT-4), the compound demonstrated an antiviral effect that was approximately an order of magnitude less effective than AZT but showed a significantly lower toxicity profile, making it more selective with a higher selectivity index .

Toxicity Profile

The toxicity of this compound has been evaluated in various animal models. In comparison to AZT, this compound exhibits reduced cytotoxicity, with studies indicating a 34-50% lower toxicity than AZT and 12.5-15 times lower than that of phosphazide . This reduced toxicity is crucial for therapeutic applications, especially in long-term treatments.

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, this compound is capable of releasing AZT in the bloodstream. In animal models, including mice and rabbits, AZT was detectable in plasma for extended periods following administration of the phosphonate compound. For instance, in rabbits, AZT was detectable in blood for up to 162 hours post-administration . The pharmacokinetic parameters such as clearance rate and half-life have been characterized, indicating that the compound has favorable absorption and distribution characteristics.

Case Studies

Case Study 1: HIV Treatment Efficacy

In a controlled study involving HIV-infected patients, this compound was administered alongside standard antiretroviral therapy. The results indicated that while the compound did not significantly enhance viral suppression compared to AZT alone, it was well-tolerated with fewer adverse effects reported by patients .

Case Study 2: Safety Profile Assessment

A safety assessment conducted on a cohort of patients receiving long-term treatment with this compound revealed minimal side effects. Patients reported fewer instances of anemia and neutropenia compared to those treated with conventional AZT regimens .

Comparative Analysis

The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound compared to traditional AZT:

| Parameter | This compound | AZT |

|---|---|---|

| Antiviral Potency | Lower than AZT | Standard efficacy |

| Cytotoxicity | Significantly lower | Higher toxicity |

| Selectivity Index | Higher | Lower |

| Plasma Half-Life | Extended | Shorter |

| Patient Tolerability | Better | Moderate |

Properties

CAS No. |

133201-20-4 |

|---|---|

Molecular Formula |

C20H33N6O8P |

Molecular Weight |

516.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-butoxyphosphoryl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C20H33N6O8P/c1-6-7-8-32-35(30,24-17(12(2)3)19(28)31-5)33-11-15-14(23-25-21)9-16(34-15)26-10-13(4)18(27)22-20(26)29/h10,12,14-17H,6-9,11H2,1-5H3,(H,24,30)(H,22,27,29)/t14-,15+,16+,17-,35?/m0/s1 |

InChI Key |

WEZIPBLKYBGHCI-QXGNLNRRSA-N |

Isomeric SMILES |

CCCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Canonical SMILES |

CCCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.